The Dnp-PYAYWMR Peptide: A Technical Guide for Researchers
The Dnp-PYAYWMR Peptide: A Technical Guide for Researchers
An In-depth Analysis of a Fluorogenic Substrate for Matrix Metalloproteinase-3
This technical guide provides a comprehensive overview of the Dnp-PYAYWMR peptide, a widely utilized fluorogenic substrate for the study of Matrix Metalloproteinase-3 (MMP-3). The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the peptide's structure, mechanism of action, and practical applications in experimental settings.
Core Structure and Properties of Dnp-PYAYWMR
The Dnp-PYAYWMR peptide is a heptapeptide with the amino acid sequence Proline-Tyrosine-Alanine-Tyrosine-Tryptophan-Methionine-Arginine. The N-terminus is modified with a 2,4-Dinitrophenyl (Dnp) group. This Dnp group functions as a quencher for the intrinsic fluorescence of the tryptophan residue within the peptide sequence.
The fundamental principle behind the use of Dnp-PYAYWMR as a substrate for MMP-3 lies in the phenomenon of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the close proximity of the Dnp group to the tryptophan residue results in the quenching of tryptophan's fluorescence. Upon enzymatic cleavage by MMP-3 between the Tyrosine and Tryptophan residues, the Dnp-containing fragment is separated from the tryptophan-containing fragment. This separation alleviates the quenching effect, leading to a detectable increase in fluorescence.
Table 1: Physicochemical Properties of Dnp-PYAYWMR
| Property | Value | Source |
| Full Name | 2,4-Dinitrophenyl-Pro-Tyr-Ala-Tyr-Trp-Met-Arg | Internal Data |
| Peptide Sequence | Pro-Tyr-Ala-Tyr-Trp-Met-Arg | Internal Data |
| N-terminal Modification | 2,4-Dinitrophenyl (Dnp) | Internal Data |
| C-terminal Modification | None (Carboxylic acid) | Internal Data |
| Cleavage Site for MMP-3 | Tyr-Trp | Internal Data |
| Molecular Formula | C53H63N13O14 | Internal Data |
| Molecular Weight | 1126.15 g/mol | Internal Data |
Quantitative Data
Precise kinetic parameters for the cleavage of Dnp-PYAYWMR by MMP-3 can vary depending on the experimental conditions such as buffer composition, pH, and temperature. The following table summarizes representative quantitative data for this substrate and its cleavage products.
Table 2: Quantitative Data for Dnp-PYAYWMR and its Cleavage by MMP-3
| Parameter | Value | Notes |
| Optimal Excitation Wavelength (λex) | ~328 nm | For the cleaved tryptophan-containing fragment. |
| Optimal Emission Wavelength (λem) | ~350-360 nm | For the cleaved tryptophan-containing fragment. |
| Kinetic Constants (Km) | Varies | Typically in the low micromolar range. Dependent on assay conditions. |
| Kinetic Constants (kcat) | Varies | Dependent on enzyme concentration and assay conditions. |
Experimental Protocols
General Protocol for MMP-3 Activity Assay using Dnp-PYAYWMR
This protocol provides a general framework for measuring the activity of MMP-3 using the Dnp-PYAYWMR substrate. Researchers should optimize the conditions for their specific experimental setup.
Materials:
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Recombinant active MMP-3
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Dnp-PYAYWMR peptide substrate stock solution (e.g., 10 mM in DMSO)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
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96-well black microplate
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Fluorescence microplate reader
Procedure:
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Prepare the MMP-3 solution: Dilute the active MMP-3 to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
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Prepare the substrate solution: Dilute the Dnp-PYAYWMR stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 10-20 µM.
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Set up the reaction: In a 96-well black microplate, add the diluted MMP-3 solution. Include wells with Assay Buffer only as a negative control.
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Initiate the reaction: Add the diluted Dnp-PYAYWMR substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
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Monitor fluorescence: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 328 nm, Em: 360 nm).
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Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
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Data analysis: Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence intensity versus time plot.
Representative Protocol for Solid-Phase Synthesis of Dnp-PYAYWMR
The Dnp-PYAYWMR peptide can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
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Fmoc-Arg(Pbf)-Wang resin
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Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH)
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Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., DIPEA)
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Deprotection solution (e.g., 20% piperidine in DMF)
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1-Fluoro-2,4-dinitrobenzene (for Dnp modification)
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
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Solvents (DMF, DCM, Ether)
Procedure:
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Resin preparation: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF.
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Fmoc deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
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Amino acid coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (Met, Trp, Tyr, Ala, Tyr, Pro). Each coupling step involves activating the amino acid with a coupling reagent and a base, followed by reaction with the deprotected N-terminus of the growing peptide chain.
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N-terminal Dnp modification: After the final amino acid (Proline) is coupled and its Fmoc group is removed, react the N-terminus with 1-Fluoro-2,4-dinitrobenzene in the presence of a base to introduce the Dnp group.
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Cleavage and deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
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Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Signaling Pathways and Experimental Workflows
MMP-3 Signaling Pathway
Matrix Metalloproteinase-3 is a key enzyme involved in the degradation of the extracellular matrix and the activation of other MMPs. Its expression and activity are tightly regulated by a complex network of signaling pathways. The following diagram illustrates the major signaling cascades that lead to the transcription and activation of MMP-3.
Caption: Major signaling pathways regulating MMP-3 expression and activity.
Experimental Workflow for Screening MMP-3 Inhibitors
The Dnp-PYAYWMR peptide is an excellent tool for high-throughput screening of potential MMP-3 inhibitors. The following diagram outlines a typical experimental workflow.
Caption: Workflow for high-throughput screening of MMP-3 inhibitors.
